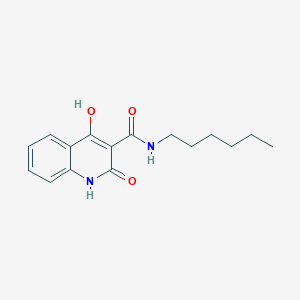

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Description

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide belongs to the 4-hydroxyquinoline-2-one family, characterized by a bicyclic quinoline scaffold with a keto group at position 2, a hydroxyl group at position 4, and a hexylamide substituent at position 2. This structural motif is critical for its biological activity, particularly in anti-inflammatory and analgesic applications .

Properties

CAS No. |

21742-63-2 |

|---|---|

Molecular Formula |

C16H20N2O3 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

N-hexyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-15(20)13-14(19)11-8-5-6-9-12(11)18-16(13)21/h5-6,8-9H,2-4,7,10H2,1H3,(H,17,20)(H2,18,19,21) |

InChI Key |

OYGUSVMTAGJJCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Investigated for its potential therapeutic effects due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the nervous system . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The 3-carboxamide position and 4-hydroxy-2-oxo backbone are conserved across analogues, but substituent variations significantly alter physicochemical and pharmacological profiles.

*Estimated logP values based on substituent contributions.

†Calculated from molecular formula (C20H25N2O3).

Key Observations:

- Hexyl vs. Shorter Alkyl Chains : The hexyl group in the target compound increases logP by ~0.6–1.0 compared to propyl or ethyl analogues (e.g., ), favoring passive diffusion across biological membranes .

- Aromatic vs. Aliphatic R Groups : Aryl substituents (e.g., 3-methoxyphenyl in ) introduce steric and electronic effects that may enhance target binding but reduce solubility .

- Halogenation : Chlorine in ’s analogue improves receptor affinity via hydrophobic and electrostatic interactions, though it may elevate toxicity risks .

Analgesic and Anti-Inflammatory Activity

- The target compound’s hexylamide group aligns with the trend observed in N-R-amides, which demonstrate superior analgesic activity compared to esters or acids . For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid amides exhibit 2–5× higher potency in rodent models than their ester counterparts .

- Polymorphism Effects: Analogues like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide () show variable analgesic efficacy due to polymorphic forms, underscoring the need for stable crystalline phases in drug development .

Anti-Cancer and Immunomodulatory Activity

- Second-generation analogues like tasquinimod () incorporate trifluoromethyl and methoxy groups, enhancing immunomodulatory activity via HIF-1α inhibition .

Physicochemical Stability and Formulation Challenges

- Polymorphism : The target compound’s single-phase crystallinity (inferred from absence of evidence for polymorphism) contrasts with analogues like those in and , where multi-phase systems complicate formulation .

- Acid-Base Properties: The 4-hydroxy group (pKa ~8.5) and carboxamide (pKa ~3.5) create pH-dependent solubility, a feature shared with other 4-hydroxyquinoline-2-ones .

Biological Activity

N-Hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 4-hydroxyquinoline derivatives with appropriate alkylating agents. The general synthetic route involves:

- Formation of the Quinoline Core : Utilizing 8-hydroxyquinoline and an appropriate aldehyde under acidic conditions.

- Hydrazide Formation : Reacting the resultant quinoline with hydrazine derivatives to yield the desired carboxamide structure.

The molecular formula for this compound is , with a molar mass of approximately 274.32 g/mol.

Antimicrobial Activity

This compound exhibits notable antibacterial properties. Studies have reported its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antiviral Activity

Research indicates that quinoline derivatives, including this compound, possess anti-HIV activity. In vitro studies have shown that these compounds can inhibit HIV integrase activity, which is crucial for viral replication. The following table summarizes findings related to antiviral efficacy:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-Hexyl derivative | >100 | No significant activity |

| Other quinoline derivatives | <50 | Moderate to high activity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial survival and HIV replication.

- Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase in certain cancer cell lines.

4. Case Studies and Research Findings

A notable study evaluated the efficacy of various quinoline derivatives against cancer cell lines such as MCF-7 and KB-V1. The findings indicated that compounds similar to N-Hexyl showed IC50 values ranging from 0.69 to 22 mM, highlighting their potential for anticancer applications.

In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacteria with varying degrees of success, emphasizing the need for further optimization in structure to enhance potency.

Q & A

Q. What are the optimal synthetic routes for N-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, and how is purity ensured?

The compound can be synthesized via condensation reactions using N-substituted anilines and tricarboxylate esters, followed by carboxamide formation with hexylamine. Isolation typically involves crystallization from DMF or DMSO due to poor aqueous solubility. Purity is confirmed via elemental analysis (C, H, N) and ¹H NMR spectroscopy, with sharp melting points (e.g., 180–220°C) indicating crystallinity .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation combines elemental analysis (to verify stoichiometry) and ¹H NMR spectroscopy (to identify proton environments, e.g., aromatic protons at δ 6.8–8.2 ppm and hexyl chain protons at δ 0.8–1.7 ppm). X-ray crystallography may be used for polymorphic forms .

Q. What solvents are suitable for solubilizing this compound in vitro?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. For biological assays, DMSO is preferred for stock solutions, with dilution in aqueous buffers (≤1% DMSO) to avoid cytotoxicity .

Q. How are hydrolysis conditions optimized for derivative synthesis?

Controlled hydrolysis of ester precursors (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) is achieved using AcOH–HCl–H₂O systems at 80–100°C, avoiding decarboxylation. Yields >85% are reported with 24-hour reaction times .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological activity of this compound?

Polymorphism alters crystal packing, affecting solubility and bioavailability. For example, a metastable polymorph may show higher dissolution rates, enhancing analgesic efficacy in vivo. Differential scanning calorimetry (DSC) and X-ray diffraction are critical for identifying polymorphs .

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies arise from substituent effects (e.g., hexyl vs. benzyl groups) or polymorphic forms. Systematic comparison using standardized solvents (e.g., DMSO, ethanol) and temperature-controlled solubility assays (25°C vs. 37°C) can clarify trends .

Q. How are structure-activity relationships (SAR) analyzed for analgesic vs. antitubercular activity?

SAR studies focus on:

- 4-Hydroxy group : Essential for hydrogen bonding with biological targets.

- N-Hexyl chain : Enhances lipophilicity, improving blood-brain barrier penetration for analgesia.

- Quinoline core modifications : Electron-withdrawing groups (e.g., halogens) boost antitubercular activity.

Docking studies and comparative bioassays (e.g., hot-plate test vs. Mycobacterium inhibition) validate target interactions .

Q. What methodological rigor is required for antibacterial activity testing?

- Disk diffusion assays : Use Staphylococcus aureus and E. coli on Mueller-Hinton agar, with 6 mm disks loaded at 100 µg/mL.

- MIC determination : Employ microbroth dilution (CLSI guidelines), noting MIC ≤25 µg/mL as potent. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Q. How are in vitro-to-in vivo translation challenges addressed for this compound?

Q. What analytical methods differentiate decarboxylation byproducts during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) separates decarboxylated products (retention time shifts). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 343 for the intact compound vs. m/z 299 for decarboxylated form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.